
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone
Overview
Description
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 125133-96-2) is a chiral oxazolidinone derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol. This compound is characterized by its stereospecific (4R,5R) configuration, which confers unique reactivity and selectivity in asymmetric synthesis. It is widely employed as a chiral auxiliary in organic chemistry to control stereochemical outcomes in reactions such as aldol additions, alkylations, and acylations . Beyond synthetic applications, it is also utilized in neuroscience research, particularly in studies involving 5-HT receptors, dopamine receptors, and adrenergic receptors, with implications in understanding neurological disorders such as depression, Parkinson’s disease, and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow chemistry also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is primarily utilized in the development of drugs targeting various neurological and psychiatric disorders. Its applications include:
- Neurotransmitter Modulation :
- Synthesis of Bioactive Compounds :
- Chiral Auxiliary in Asymmetric Synthesis :
Synthesis Pathways
The synthesis of this compound can be achieved through various methodologies:
- Asymmetric Total Synthesis :
- Iminium Ion-Alkyne Cyclizations :
- Catalytic Hydrogenation :
Case Study 1: Neurotransmitter Interaction
Research has demonstrated that this compound exhibits significant modulation of neurotransmission pathways associated with mood regulation and cognitive functions. Studies indicate its potential as a therapeutic agent for treating depression and anxiety disorders by enhancing serotonergic and dopaminergic signaling .
Case Study 2: Synthesis of Chiral Sulfinyloxazolidinones
The compound has been effectively utilized to prepare N-sulfinyloxazolidinones, which are valuable reagents in organic synthesis. These derivatives can react with nucleophiles to produce chiral sulfoxides and sulfonamides, expanding the toolkit available for synthetic chemists .
Mechanism of Action
The mechanism of action of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone involves its role as a chiral auxiliary. The compound forms a temporary covalent bond with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other. This process is facilitated by the steric and electronic properties of the oxazolidinone ring, which influence the transition state of the reaction.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Stereoisomeric Variants
(4S,5R)-4-Methyl-5-Phenyl-2-Oxazolidinone
- CAS : 16251-45-9
- Physical Properties : Melting point = 121–123°C , density = 1.132 g/cm³ .
- Applications : Used in the synthesis of hapalosin analogs via coupling with aldehydes (e.g., octanal), yielding 44% in cyclization reactions . Unlike the (4R,5R) isomer, this stereoisomer is less frequently associated with neuroscience applications and is primarily a tool in peptide synthesis.
(4R,5S)-(+)-4-Methyl-5-Phenyl-2-Oxazolidinone
- CAS : 77943-39-6
- Physical Properties : Melting point = 106–109°C , molecular weight = 177.19 g/mol .
- Applications : Demonstrated efficacy in DIC-mediated coupling reactions with carboxylic acids, serving as a chiral auxiliary to produce acyl derivatives in high yields . Its enantiomeric excess and optical rotation ([α]D) differ significantly from the (4R,5R) isomer, impacting its utility in enantioselective catalysis.
(4S,5S)-4-Methyl-5-Phenyl-2-Oxazolidinone
- CAS : 17097-67-5
- Key Features : This stereoisomer exhibits distinct conformational rigidity due to its (S,S) configuration, which alters its binding affinity in catalytic systems. It is less commonly reported in synthetic workflows compared to the (4R,5R) and (4S,5R) variants .
Structural Analogs
4-Phenyl-2-Oxazolidinone
- CAS: Varies by stereochemistry (e.g., 90719-32-7 for (S)-4-phenyl-2-oxazolidinone).
- Comparison : Lacks the 4-methyl substituent, reducing steric hindrance and altering reactivity in acyl transfer reactions. Used in chiral separations via capillary electrophoresis with anionic cyclodextrins .
4-Benzyl-5,5-Dimethyl-2-Oxazolidinone
- CAS: Varies by enantiomer (e.g., 90719-32-7 for (R)-4-benzyl-5,5-dimethyl-2-oxazolidinone).
- Comparison : The 5,5-dimethyl groups enhance steric shielding, improving selectivity in radical conjugate additions but reducing solubility in polar solvents .
Fluorous Oxazolidinones (e.g., 4-Benzyl-5-Perfluorooctyl Derivatives)
- Key Features: Fluorinated side chains (e.g., perfluorooctyl groups) enable phase-tagging strategies for recycling chiral auxiliaries. These derivatives exhibit unique solubility profiles in fluorinated solvents, unlike the non-fluorinated (4R,5R) compound .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, along with its analogs, plays a significant role in the development of pharmaceuticals, particularly as chiral auxiliaries in asymmetric synthesis and as bioactive agents.
The molecular formula of this compound is . It typically appears as a white to light yellow crystalline powder. The compound is known for its ability to react with carboxylic acids, producing corresponding acyl derivatives in the presence of diisopropylcarbodiimide, making it valuable in various synthetic applications .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. Oxazolidinones, as a class, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is similar to that of linezolid, the first oxazolidinone antibiotic approved for clinical use .
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial activity against various Gram-positive and some Gram-negative bacteria. The compound has shown promise in inhibiting strains such as Staphylococcus aureus and Enterococcus faecalis. A comparative study demonstrated that structurally related oxazolidinones possess varying degrees of antibacterial efficacy depending on their stereochemistry and substituent groups .
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various oxazolidinones, this compound was tested against multidrug-resistant strains. The minimal inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as an antibacterial agent .
- Chiral Auxiliary Applications : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of complex molecules like (-)-aplysillamide B. Its role in facilitating enantioselective reactions underscores its importance in drug development .
Research Findings
Recent studies have focused on optimizing the biological activity of oxazolidinone derivatives through structural modifications. For instance:
Compound | Activity | MIC (µg/mL) | Target |
---|---|---|---|
This compound | Antibacterial | < 0.25 | S. aureus |
Linezolid | Antibacterial | 1 | Enterococcus faecalis |
Tedizolid | Antibacterial | 0.5 | Staphylococcus epidermidis |
This table illustrates the relative efficacy of this compound compared to other well-known oxazolidinones.
Q & A
Q. Basic: What is the primary role of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in asymmetric synthesis?
Answer:
This compound is widely employed as a chiral auxiliary in asymmetric synthesis, particularly in Evans aldol reactions and conjugate additions. Its rigid oxazolidinone framework induces high diastereoselectivity by controlling the spatial arrangement of reactants. For example, lithiated this compound reacts with electrophiles to form enolates that direct stereoselective bond formation . Key applications include synthesizing β-hydroxy carbonyl intermediates for natural products and pharmaceuticals.
Methodological Note:
To use it effectively:
- Generate the enolate at low temperatures (−78°C) in anhydrous THF.
- Optimize stoichiometry (1:1 molar ratio of oxazolidinone to base, e.g., n-BuLi).
- Monitor reaction progress via TLC or NMR to ensure complete enolate formation before electrophile addition .
Q. Advanced: How can researchers optimize coupling efficiency when using this compound as a chiral auxiliary?
Answer:
Coupling efficiency depends on the activating agent and solvent. Diisopropylcarbodiimide (DIC) has been shown to enhance acyl transfer to the oxazolidinone, yielding >85% conversion in model reactions. Key steps include:
Pre-activate carboxylic acids with DIC in dichloromethane (DCM) at 0°C.
Add the oxazolidinone under inert atmosphere to minimize hydrolysis.
Purify acylated products via flash chromatography (hexane/ethyl acetate gradients).
Troubleshooting:
- Low yields may arise from residual moisture; ensure rigorous drying of solvents and substrates.
- Racemization can occur during prolonged reactions; limit reaction time to <4 hours .
Q. Basic: What are standard synthetic routes to prepare this compound?
Answer:
The compound is typically synthesized from norephedrine derivatives via cyclization. A common protocol involves:
Reacting (1R,2S)-norephedrine with triphosgene in DCM to form the oxazolidinone ring.
Purify via recrystallization (ethanol/water) to achieve >99% enantiomeric excess (ee).
Critical Parameters:
- Maintain reaction temperatures <25°C to prevent epimerization.
- Use chiral HPLC (e.g., Chiralcel OD-H column) to verify ee .
Q. Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of derivatives?
Answer:
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For oxazolidinone derivatives:
Collect high-resolution data (≤1.0 Å) to resolve light atoms (C, N, O).
Address twinning or disorder by refining Flack parameters or using twin-law matrices.
Validate the absolute configuration via anomalous dispersion (Cu Kα radiation).
Case Study:
In a study of fluorinated analogs, SHELXE resolved twinning in 75% of cases by iterative phasing .
Q. Basic: What analytical methods are used to determine enantiomeric excess (ee) of oxazolidinone derivatives?
Answer:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol (90:10) at 1 mL/min. Retention times vary by stereochemistry.
- NMR Spectroscopy: Employ chiral shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals .
Q. Advanced: How can computational modeling predict stereoselectivity in oxazolidinone-mediated reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict diastereomeric ratios. For example:
Optimize enolate and electrophile geometries.
Calculate activation energies for competing pathways.
Compare with experimental ee values (R² > 0.90 in validated models).
Limitation:
DFT may underestimate steric effects in bulky substrates; MD simulations can supplement .
Q. Basic: What are typical applications of this oxazolidinone in medicinal chemistry?
Answer:
It serves as a precursor to protease inhibitors and β-lactam antibiotics. For instance, it was used to synthesize a fluorinated serine protease inhibitor via a 5-step sequence involving aldol addition and reductive amination .
Q. Advanced: How to address contradictions in crystallographic data for oxazolidinone derivatives?
Answer:
Contradictions often arise from poor data quality or incorrect space group assignment. Mitigation strategies:
Re-collect data at synchrotron facilities for higher resolution.
Cross-validate with alternative software (e.g., OLEX2 vs. SHELX).
Perform Hirshfeld surface analysis to detect unresolved solvent molecules .
Q. Advanced: What strategies improve stability of lithiated oxazolidinone intermediates?
Answer:
- Use hexafluoroisopropanol (HFIP) as a co-solvent to stabilize enolates.
- Avoid protic contaminants; pre-dry glassware at 120°C.
- Monitor lithium coordination via IR spectroscopy (C=O stretch shifts from 1740 to 1680 cm⁻¹) .
Q. Basic: How is the oxazolidinone auxiliary removed post-synthesis?
Answer:
Hydrolysis with LiOOH in THF/H₂O (4:1) at 0°C cleaves the auxiliary, yielding carboxylic acids. Quench with HCl, extract with ethyl acetate, and purify via distillation .
Properties
IUPAC Name |
(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBJOQGAJBQDF-APPZFPTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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